molecular formula C20H15IN2O2 B387416 N'-(3-iodobenzoyl)[1,1'-biphenyl]-4-carbohydrazide

N'-(3-iodobenzoyl)[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B387416
M. Wt: 442.2g/mol
InChI Key: MDOGZOSWZWVOAL-UHFFFAOYSA-N
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Description

N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of an iodophenyl group attached to a biphenyl structure through a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide typically involves the reaction of biphenyl-4-carbohydrazide with 3-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures.

Scientific Research Applications

N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H15IN2O2

Molecular Weight

442.2g/mol

IUPAC Name

3-iodo-N'-(4-phenylbenzoyl)benzohydrazide

InChI

InChI=1S/C20H15IN2O2/c21-18-8-4-7-17(13-18)20(25)23-22-19(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25)

InChI Key

MDOGZOSWZWVOAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)I

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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